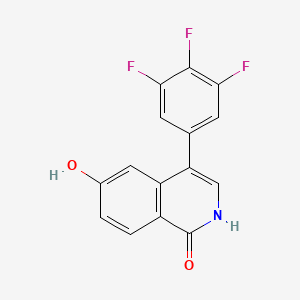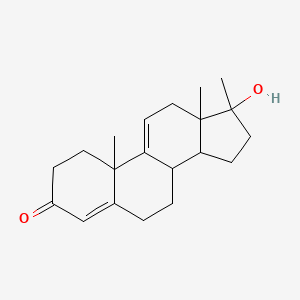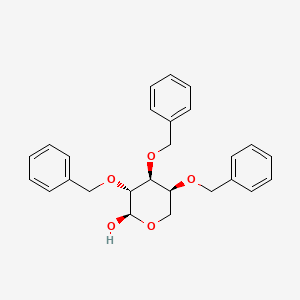![molecular formula C16H22BrN5O B12507747 1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12507747.png)
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives It is characterized by the presence of a bromophenyl group, a diethylaminoethyl chain, and a triazole ring
Métodos De Preparación
The synthesis of 1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide and an alkyne react to form the triazole ring.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be done using bromine or other brominating agents.
Attachment of the diethylaminoethyl chain: This can be achieved through nucleophilic substitution reactions, where the diethylaminoethyl group is introduced to the triazole ring.
Formation of the carboxamide group: This step involves the reaction of the triazole derivative with a carboxylic acid or its derivatives to form the carboxamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl chain, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromophenyl group, potentially leading to the formation of phenyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a tool in biochemical studies to investigate the interactions of triazole derivatives with biological macromolecules.
Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of other valuable chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the diethylaminoethyl chain can modulate its solubility and bioavailability. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.
1-(4-fluorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide: Similar structure but with a fluorine atom instead of bromine.
1-(4-methylphenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide: Similar structure but with a methyl group instead of bromine.
The uniqueness of 1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide lies in the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C16H22BrN5O |
|---|---|
Peso molecular |
380.28 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C16H22BrN5O/c1-4-21(5-2)11-10-18-16(23)15-12(3)22(20-19-15)14-8-6-13(17)7-9-14/h6-9H,4-5,10-11H2,1-3H3,(H,18,23) |
Clave InChI |
GMPGCIVMOPQCBC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B12507666.png)
![tert-butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2H,3H,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B12507673.png)
![Methyl 3,4,5-tris(acetyloxy)-6-[(4-methylphenyl)sulfanyl]oxane-2-carboxylate](/img/structure/B12507680.png)
![(R)-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12507688.png)
![4-[(2-Chlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B12507698.png)


![3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12507713.png)

![6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide](/img/structure/B12507724.png)
![[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12507731.png)


![8-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12507737.png)
